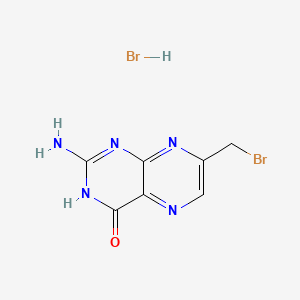

![molecular formula C23H28FN3O3 B589325 3-(2-(4-(2-Fluoro-4-hydroxybenzoyl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1391053-32-9](/img/structure/B589325.png)

3-(2-(4-(2-Fluoro-4-hydroxybenzoyl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

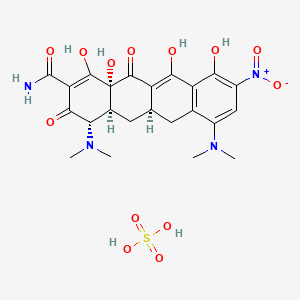

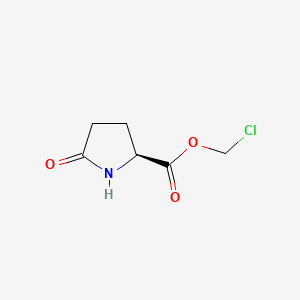

This compound is a complex organic molecule with the molecular formula C23H24D4FN3O4 . It has an average mass of 433.509 Da and a monoisotopic mass of 433.231506 Da . The compound is non-standard isotope .

Molecular Structure Analysis

The compound contains several functional groups, including a piperidine ring, a pyrido[1,2-a]pyrimidin-4-one moiety, and a 4-fluoro-2-hydroxybenzoyl group . These groups contribute to the compound’s unique chemical properties.Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a boiling point of 610.0±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.8 mmHg at 25°C . It also has an enthalpy of vaporization of 95.3±3.0 kJ/mol and a flash point of 322.7±34.3 °C . The compound has a molar refractivity of 112.4±0.5 cm3, a polar surface area of 93 Å2, and a molar volume of 306.0±7.0 cm3 .Applications De Recherche Scientifique

Pharmacophore Design and Kinase Inhibition

Compounds with a complex molecular structure, similar to the one mentioned, are often designed to target specific enzymes or receptors in the body. For instance, synthetic compounds with a tri- and tetra-substituted imidazole scaffold are known as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is responsible for proinflammatory cytokine release. These inhibitors are designed based on the structure-activity relationship (SAR) studies and aim to achieve higher binding selectivity and potency by replacing ATP in the kinase's active site. The development of such compounds is crucial for therapeutic interventions in diseases where cytokine release plays a significant role (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

DPP IV Inhibition for Diabetes Treatment

Another significant area of research is the inhibition of dipeptidyl peptidase IV (DPP IV), a target for the treatment of type 2 diabetes mellitus (T2DM). Molecules with complex structures, including piperidine and pyrimidine rings, are studied for their ability to inhibit DPP IV, thereby increasing the levels of incretin hormones and promoting insulin secretion. The design and synthesis of DPP IV inhibitors are critical in developing new antidiabetic drugs. This research area is continuously evolving, given the need for effective and safe T2DM treatments (Mendieta, Tarragó, & Giralt, 2011).

Hybrid Catalysts in Medicinal Chemistry

The development of hybrid catalysts for synthesizing pharmaceutically relevant compounds is another promising application. The pyranopyrimidine core, for example, is a key precursor for many medicinal and pharmaceutical products. Research in this area focuses on creating efficient synthetic pathways for developing novel compounds with potential therapeutic applications. This involves the use of organocatalysts, metal catalysts, and green solvents, highlighting the importance of innovative synthesis methods in drug discovery and development (Parmar, Vala, & Patel, 2023).

Propriétés

IUPAC Name |

3-[2-[4-(2-fluoro-4-hydroxybenzoyl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28FN3O3/c1-15-18(23(30)27-10-3-2-4-21(27)25-15)9-13-26-11-7-16(8-12-26)22(29)19-6-5-17(28)14-20(19)24/h5-6,14,16,28H,2-4,7-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACMHIXAGJSBEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C(=O)C4=C(C=C(C=C4)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28FN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(4-(2-Fluoro-4-hydroxybenzoyl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R,3S,5S)-3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B589244.png)

![(4R)-3-[[(1S,2S)-2-Hydroxy-3-cyclopenten-1-yl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B589246.png)

![4-Aminothieno[2,3-b][1,5]benzodiazepine-2-carboxaldehyde Hydrochloride](/img/structure/B589257.png)

![5-Formyl-2-[(2-nitrophenyl)amino]-3-cyanothiophene](/img/structure/B589258.png)